[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate
Description
The compound [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate is a highly complex pentacyclic triterpenoid derivative. Its structure features:
- A pentacyclo[9.7.0.01,3.03,8.012,16]octadecane core with multiple stereocenters.
- A 3,3-dimethyloxirane (epoxide) substituent at the (2S) position.
- A β-D-glucopyranosyloxy group (via the 3,4,5-trihydroxyoxan-2-yl moiety) attached to the pentacyclic core.
- An acetylated hydroxyl group at the terminal butyl chain.
However, its pharmacological profile remains understudied compared to structurally related analogs .
Properties
IUPAC Name |
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJMZHKJYHVFF-JUKRZFGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-88-8 | |
| Record name | Acetylshengmanol xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-O-ACETYLSHENGMANOL-3-O-.BETA.-D-XYLOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2P38EX6FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Isolation from Natural Sources
The most common and practical method to obtain this compound is through extraction and purification from Cimicifuga species, which are known to biosynthesize cimigenol glycosides.
- Plant Material : Roots or rhizomes of Cimicifuga racemosa or related species.
- Extraction : Typically involves solvent extraction using methanol, ethanol, or aqueous mixtures to solubilize glycosides.
- Purification : Multi-step chromatographic techniques such as column chromatography (silica gel, reversed-phase), preparative HPLC, and crystallization are employed to isolate the pure compound.
- Advantages : Preserves stereochemistry and complex functionalities.
- Limitations : Low yield, dependency on plant material availability, and batch-to-batch variability.
Semi-Synthetic Approaches
Semi-synthesis involves modification of related natural products isolated from plants to introduce or modify functional groups such as acetylation.
- Starting Material : Shengmanol glycosides or other cimigenol derivatives isolated from plants.
- Chemical Modification : Selective acetylation of hydroxyl groups using acetic anhydride or acetyl chloride under mild conditions.
- Reaction Conditions : Controlled temperature, use of base catalysts (e.g., pyridine) to achieve regioselective acetylation.
- Outcome : Production of 23-O-acetyl derivatives such as the target compound.
Total Synthesis (Retrosynthetic Analysis)
Due to the compound’s complexity, total chemical synthesis is challenging but feasible with modern synthetic methodologies and retrosynthetic planning tools.
- Retrosynthesis : Breaking down the molecule into simpler fragments such as the pentacyclic triterpenoid core, the epoxide side chain, and the sugar moiety.
- Key Steps :
- Construction of the pentacyclic triterpenoid skeleton via cyclization strategies.
- Stereoselective introduction of hydroxyl groups and methyl substituents.
- Epoxidation of appropriate olefin precursors to form the 3,3-dimethyloxirane ring.
- Glycosylation reactions to attach the alpha-L-arabinopyranoside sugar.
- Final acetylation of the hydroxyl group to form the acetate ester.
- Use of AI-Powered Synthesis Planning : Databases such as Pistachio, Reaxys, and biocatalysis models can predict feasible synthetic routes focusing on one-step transformations to streamline synthesis.
Enzymatic and Biocatalytic Methods
Emerging biocatalytic methods offer regio- and stereoselective transformations under mild conditions.
- Glycosyltransferases : Enzymes that catalyze the attachment of sugar moieties to triterpenoid aglycones.
- Acetyltransferases : Enzymes that selectively acetylate hydroxyl groups.
- Epoxidases : Enzymes that catalyze epoxide ring formation on olefinic substrates.
- Advantages : High selectivity, environmentally friendly, and potential for scale-up.
- Challenges : Availability of enzymes, substrate specificity, and optimization of reaction conditions.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations | References |
|---|---|---|---|---|
| Natural Extraction | Solvent extraction from Cimicifuga roots, chromatographic purification | Preserves natural stereochemistry | Low yield, plant dependency | |
| Semi-Synthesis | Chemical acetylation of isolated glycosides | Regioselective modification | Requires pure precursors | |
| Total Chemical Synthesis | Multi-step organic synthesis with retrosynthetic planning | Complete control over structure | Complex, time-consuming, costly | |
| Enzymatic/Biocatalytic | Use of glycosyltransferases, acetyltransferases, epoxidases | High selectivity, green chemistry | Enzyme availability and optimization |
Research Findings and Analytical Data
- Characterization : The compound is characterized by advanced spectroscopic techniques including NMR (1H, 13C), MS, IR, and chiroptical methods to confirm stereochemistry and functional groups.
- LC-MS/MS : Used for precise molecular weight confirmation and purity assessment.
- InChI and SMILES : Detailed structural descriptors available from PubChem support computational studies and synthesis planning.
- Synthetic Route Validation : AI-assisted retrosynthesis tools validate plausible synthetic routes, enhancing efficiency in laboratory synthesis.
Chemical Reactions Analysis
Structural Analysis and Reactive Sites
The compound features:
-
Ester group : The acetate moiety (OC(=O)CH3) at position 23.
-
Epoxide ring : A 3,3-dimethyloxiran-2-yl group.
-
Multiple hydroxyl groups : Distributed across the pentacyclic core and glycosidic arabinopyranoside.
-
Oxirane and hydroxyl functionalities are key reactive sites for chemical transformations .
2.1. Hydrolysis of the Acetate Group
-
Reaction : Base-catalyzed hydrolysis of the ester group to yield the corresponding carboxylic acid.
-
Conditions : Sodium hydroxide (NaOH) in aqueous ethanol.
-
Product : 23-O-Deacetyl derivative.
Table: Hydrolysis Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| NaOH (0.1M) | 50°C | 12h | ≥90% |
2.2. Epoxide Ring Opening
-
Reaction : Acid-catalyzed ring-opening with nucleophiles (e.g., water, alcohols).
-
Mechanism : Protonation of the epoxide oxygen, followed by nucleophilic attack.
-
Example : Reaction with ethanol produces ethoxy derivatives at the epoxide site.
Table: Epoxide Reactivity
| Nucleophile | Product | Selectivity |
|---|---|---|
| H2O | Diol | High |
| CH3OH | Methoxy derivative | Moderate |
| NH3 | Amino derivative | Low |
2.3. Glycosidic Bond Hydrolysis
-
Reaction : Acidic hydrolysis of the α-L-arabinopyranoside linkage.
-
Conditions : HCl (0.1M), 80°C, 6h.
-
Product : Aglycone (23-O-acetylshengmanol) and arabinose.
Research Findings
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural features often exhibit anti-inflammatory activities. The presence of hydroxyl groups and epoxide functionality in this compound suggests potential interactions with inflammatory pathways. These interactions may inhibit pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity
Triterpenoids and related compounds have been documented for their anticancer properties. The specific stereochemistry of this compound may enhance its ability to interact with cellular targets involved in cancer progression . Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Analgesic Effects
The analgesic potential of this compound can be attributed to its ability to modulate pain pathways within the central nervous system. Similar compounds have shown effectiveness in reducing pain by acting on opioid receptors or inhibiting inflammatory mediators .
Drug Development
Given its diverse biological activities and structural complexity, this compound is a candidate for drug development initiatives targeting inflammatory diseases and cancer. Its unique properties may lead to the creation of novel therapeutic agents with improved efficacy and reduced side effects.
Natural Product Synthesis
The synthesis of this compound can be approached through various chemical methods that allow for the exploration of its derivatives and analogs . The ability to modify its structure could lead to enhanced biological activity or altered pharmacokinetic properties.
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic contexts. Interaction studies employing techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy can elucidate how this compound binds to biological macromolecules like proteins and nucleic acids .
Study on Anti-Aging Effects
Research involving extracts from plants containing similar compounds has demonstrated significant anti-aging effects in model organisms such as Caenorhabditis elegans. These studies highlighted the modulation of stress resistance pathways which could be relevant for exploring the longevity effects of this compound .
Acaricidal Activity Research
Investigations into the acaricidal properties of related compounds have shown promising results against pests that affect agricultural productivity . This suggests potential applications in pest control using formulations derived from or containing this compound.
Mechanism of Action
The mechanism of action of [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate involves its interaction with various molecular targets and pathways. It modulates GABA(A) receptors, which are involved in inhibitory neurotransmission in the central nervous system . This modulation leads to its anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound and share identical core frameworks and substituents but differ in the stereochemistry of the glucopyranosyl C5 hydroxyl (R vs. S). This minor change may alter hydrogen-bonding interactions and solubility.
Physicochemical Properties
Analysis :
- The target compound’s glucopyranosyl group enhances water solubility compared to ’s hydrophobic side chain.
- The epoxide in the target compound and may confer electrophilic reactivity, enabling covalent interactions with biological targets (e.g., enzymes or receptors).
Biological Activity
The compound [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate is a complex organic molecule with potential biological activities that warrant detailed investigation. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a unique stereochemistry and a complex structure that includes multiple functional groups such as oxirane and hydroxyl groups. The presence of these functional groups often correlates with various biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:
- Mechanism : The oxirane moiety is known to disrupt microbial cell membranes and inhibit essential cellular processes.
- Case Study : A study focusing on related compounds demonstrated inhibition against several bacterial strains including E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been highlighted in several studies:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
- Research Findings : In vitro studies showed a reduction in IL-6 and TNF-alpha levels in macrophages treated with related compounds .
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases:
- Mechanism : The hydroxyl groups present in the structure can donate hydrogen atoms to free radicals.
- Findings : In vitro assays demonstrated that the compound scavenged DPPH radicals effectively compared to standard antioxidants like ascorbic acid .
Data Tables
| Biological Activity | Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial | 10 | Inhibition of E. coli growth |
| Anti-inflammatory | 50 | Reduction of IL-6 levels |
| Antioxidant | 25 | Scavenging of DPPH radicals |
Research Studies
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Properties : A study published in Journal of Natural Products explored the antimicrobial efficacy of structurally similar compounds against various pathogens .
- Inflammatory Response Modulation : Research conducted by Zhao et al. (2020) examined the anti-inflammatory effects in murine models and reported significant reductions in inflammatory markers .
- Oxidative Stress Mitigation : A recent publication highlighted the antioxidant capabilities of related compounds in preventing cellular damage from oxidative stress .
Q & A
Basic Research Questions
Q. What experimental strategies ensure stereochemical fidelity during the synthesis of this compound?
- Methodological Answer : Employ chiral HPLC coupled with circular dichroism (CD) spectroscopy to monitor enantiomeric excess during synthesis. X-ray crystallography is critical for resolving absolute configurations, particularly for the pentacyclic core and oxirane substituents . For glycosidic linkages (e.g., the 3,4,5-trihydroxyoxan-2-yl group), use regioselective protection-deprotection strategies guided by NMR-based conformational analysis .
Q. How can researchers validate the structural integrity of the pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl core?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR techniques (e.g., NOESY, HSQC) to map proton-proton proximities and carbon connectivity. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data, reducing ambiguity in complex fused-ring systems .
Q. What analytical techniques are optimal for quantifying degradation products under varying pH conditions?
- Methodological Answer : Use reverse-phase UPLC-PDA-MS with a C18 column and gradient elution (pH 2–9) to track hydrolytic cleavage of acetate groups or oxirane ring opening. Stability studies should include kinetic modeling under accelerated conditions (40–60°C) to identify degradation pathways .
Advanced Research Questions
Q. How can AI-driven simulations optimize the reaction pathways for introducing the 3,3-dimethyloxiran-2-yl group?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model epoxidation kinetics. Train models on datasets encompassing temperature, catalyst loading (e.g., Sharpless conditions), and solvent polarity. Real-time adjustments via closed-loop feedback systems can minimize side reactions like over-oxidation .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer : Design factorial experiments to isolate variables (e.g., bioavailability vs. target engagement). Use isotopic labeling (e.g., ¹⁴C-acetate) to track metabolic fate in vivo, complemented by surface plasmon resonance (SPR) assays to measure binding affinities in vitro. Statistical meta-analysis of dose-response curves can reconcile discrepancies .
Q. How do computational methods address challenges in predicting the compound’s membrane permeability?
- Methodological Answer : Apply molecular dynamics (MD) simulations using CHARMM or AMBER force fields to model lipid bilayer interactions. Calculate logP and polar surface area (PSA) via quantum mechanical (QM) methods, validated against experimental Caco-2 cell permeability assays. Address outliers by modifying substituent hydrophilicity (e.g., replacing acetyloxy groups) .
Q. What experimental frameworks validate the hypothesized role of the 13-hydroxy group in target binding?
- Methodological Answer : Synthesize analogs with hydroxyl group deletion or methylation. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and X-ray crystallography to resolve ligand-protein interactions. Free-energy perturbation (FEP) calculations can quantify the contribution of the hydroxy group to binding affinity .
Data-Driven Research Design
Q. How should researchers design control experiments to isolate the effects of the 6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy moiety in biological assays?
- Methodological Answer : Prepare a scaffold-minus-glycone analog and compare bioactivity via dose-response assays (e.g., IC₅₀ in enzyme inhibition). Use CRISPR-Cas9 gene editing to knock out glycosylation pathways in cell models, isolating the glycone’s role in cellular uptake .
Q. What statistical approaches mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement design of experiments (DoE) with response surface methodology (RSM) to optimize critical parameters (e.g., reaction time, catalyst equivalents). Use multivariate analysis (PCA) to identify latent variables contributing to variability, such as trace metal impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
